N-cyclohexyl-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
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Overview
Description
N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylbenzene ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the benzene sulfonamide core, the introduction of the cyclohexyl group, and the construction of the pyridazinone ring. Common synthetic routes may involve:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Sulfonation: Introduction of the sulfonamide group via sulfonation reactions.
Alkylation: Introduction of the cyclohexyl and dimethyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazinone ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE: Unique due to its specific structure and combination of functional groups.
Other Sulfonamides: Compounds with similar sulfonamide groups but different substituents.
Pyridazinone Derivatives: Compounds with similar pyridazinone rings but different substituents.
Uniqueness
N-CYCLOHEXYL-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a cyclohexyl group, a dimethylbenzene ring, and a pyridazinone moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H23N3O3S |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H23N3O3S/c1-12-10-14(16-8-9-18(22)20-19-16)11-17(13(12)2)25(23,24)21-15-6-4-3-5-7-15/h8-11,15,21H,3-7H2,1-2H3,(H,20,22) |
InChI Key |
XBSLXBCNRYIYOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2CCCCC2)C3=NNC(=O)C=C3 |
Origin of Product |
United States |
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